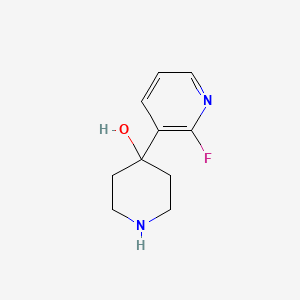

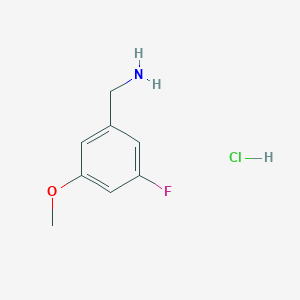

![molecular formula C16H16N4O B1415386 4-环丙基-1-(2,4-二甲基苯基)-1,6-二氢-7H-吡唑并[3,4-d]哒嗪-7-酮 CAS No. 1105197-25-8](/img/structure/B1415386.png)

4-环丙基-1-(2,4-二甲基苯基)-1,6-二氢-7H-吡唑并[3,4-d]哒嗪-7-酮

描述

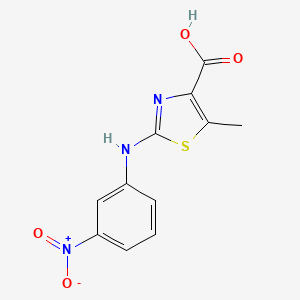

4-cyclopropyl-1-(2,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is a useful research compound. Its molecular formula is C16H16N4O and its molecular weight is 280.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-cyclopropyl-1-(2,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-cyclopropyl-1-(2,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗炎和止痛应用

吡唑并[3,4-d]哒嗪-7-酮的衍生物已被发现具有显著的抗炎和止痛活性。 这些特性使它们在开发治疗关节炎和其他炎症性疾病的新药方面具有价值 .

抗菌活性

这些化合物也显示出作为抗菌剂的潜力,可能对多种细菌和真菌感染有效 .

抗癌特性

一些衍生物已对其针对人肿瘤细胞系的抗增殖活性进行了测试,显示出作为抗癌剂的潜力 . 它们对各种癌细胞系显示出活性,包括人结肠癌 (HCT-116)、白血病 (HL-60)、非小细胞肺癌 (NCL-H460)、中枢神经系统癌 (SF-268) 和皮肤癌 (G-361) .

抗病毒功效

某些衍生物已证明对人巨细胞病毒具有效力,并且正在研究它们对其他病毒(如寨卡病毒)的有效性 .

心血管应用

正在探索吡唑并[3,4-d]哒嗪-7-酮衍生物的心血管益处,包括抗血小板和抗血栓形成作用,这可能有助于控制心脏病 .

中枢神经系统调节作用

这些化合物也正在研究其对中枢神经系统 (CNS) 的调节作用,这可能导致治疗抑郁症、焦虑症和失眠等疾病的新方法 .

抗糖尿病潜力

研究表明,这些衍生物可用于控制 II 型糖尿病,为糖尿病治疗提供新途径 .

抗结核活性

作用机制

Target of Action

The primary target of the compound “4-cyclopropyl-1-(2,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one” is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is an important regulatory factor in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating multiple inflammatory diseases .

Mode of Action

The compound interacts with RIPK1, inhibiting its activity. This inhibition disrupts the necroptosis signaling pathway, which can lead to a reduction in inflammation and cell death

Biochemical Pathways

The compound affects the necroptosis signaling pathway by inhibiting RIPK1. Necroptosis is a form of programmed cell death that is distinct from apoptosis. It is characterized by the loss of plasma membrane integrity and the release of cell contents, which can trigger an inflammatory response. By inhibiting RIPK1, the compound disrupts this pathway, potentially reducing inflammation and cell death .

Pharmacokinetics

One study suggests that a similar compound has acceptable pharmacokinetic characteristics, with an oral bioavailability of 5955% . The clearance rate and half-life were reported as 18.40 mL/min/g and 75.33 min, respectively . These properties suggest that the compound could have a suitable pharmacokinetic profile for therapeutic use, but more research is needed to confirm this.

Result of Action

The inhibition of RIPK1 by the compound can lead to a reduction in inflammation and cell death, which could be beneficial in the treatment of various inflammatory diseases . .

属性

IUPAC Name |

4-cyclopropyl-1-(2,4-dimethylphenyl)-6H-pyrazolo[3,4-d]pyridazin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O/c1-9-3-6-13(10(2)7-9)20-15-12(8-17-20)14(11-4-5-11)18-19-16(15)21/h3,6-8,11H,4-5H2,1-2H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUKRPWSFRBCSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NNC3=O)C4CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

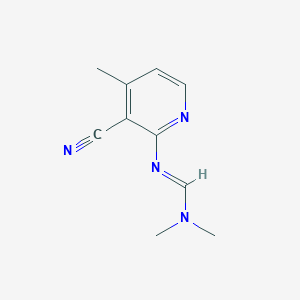

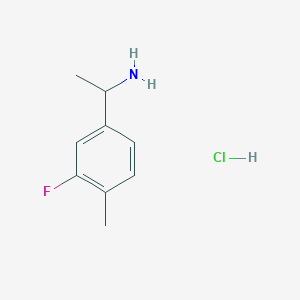

![N-Cyclopropyl-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1415312.png)

![Methyl 4-methyl-3-{[(methylamino)carbonothioyl]amino}thiophene-2-carboxylate](/img/structure/B1415317.png)